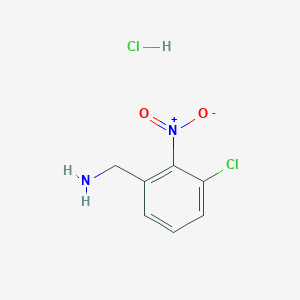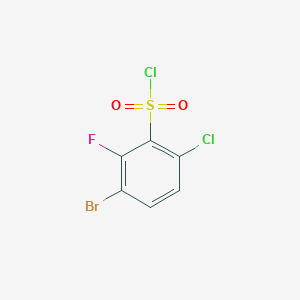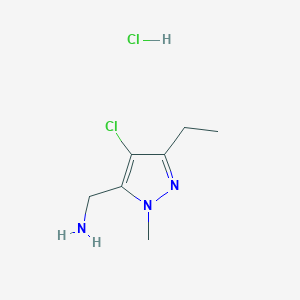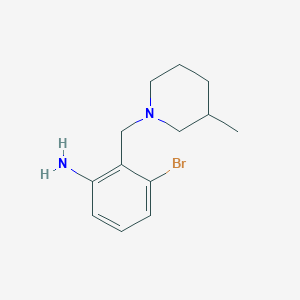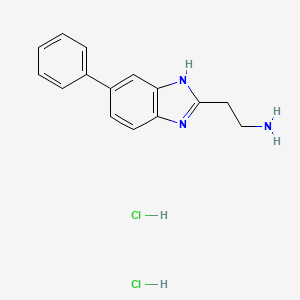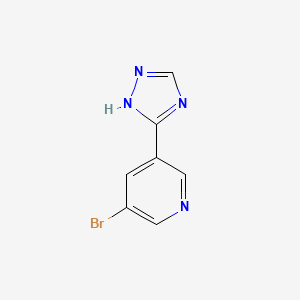
3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the third position and a 1H-1,2,4-triazol-5-yl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of 1H-1,2,4-Triazole: The triazole ring is formed by reacting hydrazine with a suitable precursor, such as an aldehyde or ketone, followed by cyclization.
Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are commonly used.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced triazole derivatives
- Coupled products with various aryl or alkyl groups
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some studies have explored its derivatives for anticancer activity, targeting specific cancer cell lines.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals with herbicidal or pesticidal activity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine and its derivatives depends on the specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of kinases or other regulatory proteins.
Comparación Con Compuestos Similares
3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the pyridine ring.
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the pyridine ring.
3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom.
Uniqueness:
Structural Features: The combination of the brominated pyridine ring and the triazole moiety provides unique chemical properties and reactivity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H5BrN4 |
|---|---|
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-5(2-9-3-6)7-10-4-11-12-7/h1-4H,(H,10,11,12) |
Clave InChI |
AWIXHTNPNAOPQG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


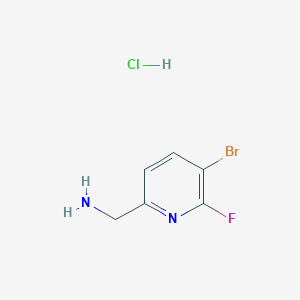
![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
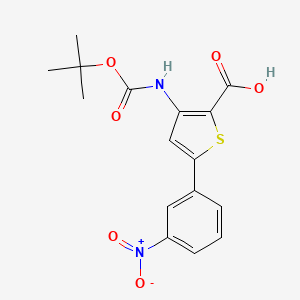
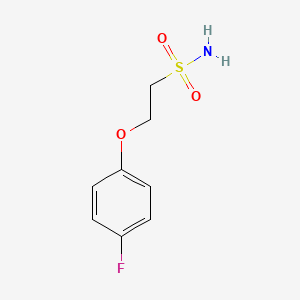
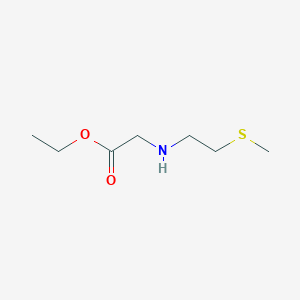
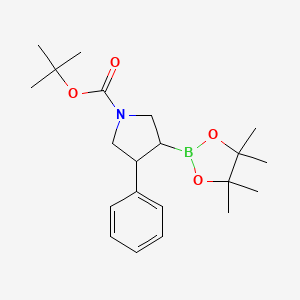
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)

